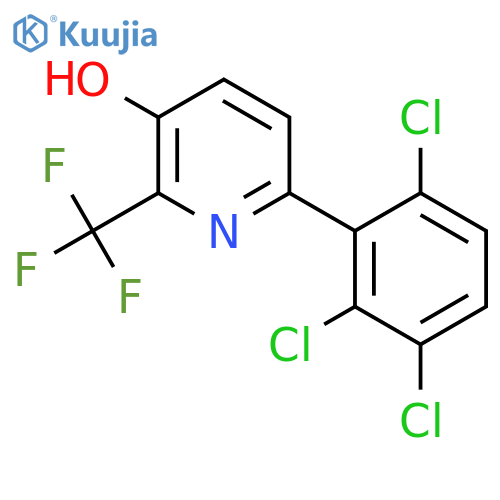Cas no 1361602-73-4 (3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine)

1361602-73-4 structure
商品名:3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine
CAS番号:1361602-73-4
MF:C12H5Cl3F3NO
メガワット:342.528410673141
CID:4919713
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine
-
- インチ: 1S/C12H5Cl3F3NO/c13-5-1-2-6(14)10(15)9(5)7-3-4-8(20)11(19-7)12(16,17)18/h1-4,20H
- InChIKey: KKICCALXJIVXRY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=C(C=1C1C=CC(=C(C(F)(F)F)N=1)O)Cl)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 344
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 5
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024002520-250mg |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361602-73-4 | 97% | 250mg |
$700.40 | 2022-04-03 | |
| Alichem | A024002520-500mg |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361602-73-4 | 97% | 500mg |
$1,058.40 | 2022-04-03 | |
| Alichem | A024002520-1g |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine |
1361602-73-4 | 97% | 1g |
$1,713.60 | 2022-04-03 |
3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine 関連文献
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
4. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
1361602-73-4 (3-Hydroxy-6-(2,3,6-trichlorophenyl)-2-(trifluoromethyl)pyridine) 関連製品
- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)
- 7228-52-6(2,2-dimethylcycloheptan-1-one)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
